Maytansinoid DM4 impurity 3-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C39H56ClN3O10S |

|---|---|

Molecular Weight |

800.4 g/mol |

IUPAC Name |

[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-3,3,3-trideuterio-2-[(4-methyl-4-methylsulfanylpentanoyl)-(trideuteriomethyl)amino]propanoate |

InChI |

InChI=1S/C39H56ClN3O10S/c1-22-13-12-14-29(50-10)39(48)21-28(51-36(47)41-39)23(2)34-38(6,53-34)30(52-35(46)24(3)42(7)31(44)15-16-37(4,5)54-11)20-32(45)43(8)26-18-25(17-22)19-27(49-9)33(26)40/h12-14,18-19,23-24,28-30,34,48H,15-17,20-21H2,1-11H3,(H,41,47)/b14-12+,22-13+/t23-,24+,28+,29-,30+,34+,38+,39+/m1/s1/i3D3,7D3 |

InChI Key |

AYWIIXDQRUFQGH-WCOAOCCPSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])[C@@H](C(=O)O[C@H]1CC(=O)N(C2=C(C(=CC(=C2)C/C(=C/C=C/[C@H]([C@]3(C[C@@H]([C@H]([C@H]4[C@]1(O4)C)C)OC(=O)N3)O)OC)/C)OC)Cl)C)N(C(=O)CCC(C)(C)SC)C([2H])([2H])[2H] |

Canonical SMILES |

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SC)C)C)OC)(NC(=O)O2)O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Structure of Maytansinoid DM4 Impurity 3-d6: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the chemical structure of Maytansinoid DM4 impurity 3-d6, a deuterated analog of a known impurity in the synthesis of the potent anti-cancer agent DM4. This document is intended for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are working with antibody-drug conjugates (ADCs) and require well-characterized reagents and standards.

Introduction to Maytansinoids and Their Impurities

Maytansinoids, such as DM4, are highly potent cytotoxic agents that function by inhibiting tubulin polymerization, a critical process in cell division. Their efficacy has led to their widespread use as payloads in ADCs, which are designed to selectively deliver these toxins to cancer cells. The manufacturing process of maytansinoids is complex, often resulting in the formation of related impurities. The identification, characterization, and control of these impurities are critical for ensuring the safety and efficacy of the final drug product.

"Maytansinoid DM4 impurity 3" is one such process-related impurity. Its deuterated form, this compound, serves as an essential internal standard for analytical methods, particularly in pharmacokinetic and metabolic studies. The incorporation of deuterium (B1214612) atoms provides a distinct mass signature for mass spectrometry-based quantification, allowing for accurate differentiation from the non-deuterated analyte.

Chemical Structure and Physicochemical Properties

The core of this guide is the precise chemical structure of this compound. While detailed synthesis and characterization data are not publicly available, information from chemical suppliers allows for a definitive structural representation.

Molecular Formula and Weight

The fundamental properties of this compound are summarized in the table below, alongside its non-deuterated counterpart and the parent compound, DM4, for comparison.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C₃₉H₅₀D₆ClN₃O₁₀S | 800.43[1] |

| Maytansinoid DM4 impurity 3 | C₃₉H₅₆ClN₃O₁₀S | 794.40[1] |

| Maytansinoid DM4 | C₃₈H₅₄ClN₃O₁₀S | 780.37 |

Structural Elucidation

The chemical structure of this compound has been determined based on its SMILES (Simplified Molecular-Input Line-Entry System) notation provided by chemical suppliers. The structure reveals the maytansinoid core with a modification in the side chain that differentiates it from DM4, along with the incorporation of six deuterium atoms.

The SMILES string for this compound is: C/C(CC1=CC(OC)=C(Cl)C(N2C)=C1)=C\C=C[C@@H](OC)--INVALID-LINK--(O)C--INVALID-LINK--([H])--INVALID-LINK----INVALID-LINK--[C@]4(C)--INVALID-LINK--([2H])[2H])C(CCC(SC)(C)C)=O)C([2H])([2H])[2H])=O)CC2=O

From this notation, the positions of the six deuterium atoms can be identified on the N-methyl-L-alanine portion of the side chain. Specifically, the N-methyl group and the methyl group of the alanine (B10760859) moiety are perdeuterated. The structural difference between DM4 and Impurity 3 lies in the thiol-bearing side chain.

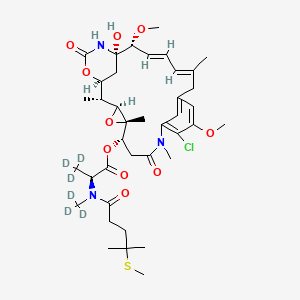

Below is a 2D chemical structure diagram of this compound, generated using the provided SMILES string.

Figure 1. Chemical Structure of this compound.

Methodologies and Experimental Protocols

Detailed, publicly available experimental protocols for the specific synthesis and characterization of this compound are scarce, as this information is often proprietary to the manufacturer. However, a general understanding of the methodologies can be inferred from the broader literature on maytansinoid synthesis and impurity analysis.

General Synthesis Approach

The synthesis of a deuterated standard like this compound would likely involve:

-

Synthesis of the Non-Deuterated Impurity: Preparation of Maytansinoid DM4 impurity 3. This would follow a synthetic route similar to that of DM4, potentially with a variation in the reagents used for the side-chain modification, leading to the specific impurity structure.

-

Introduction of Deuterium: The six deuterium atoms are incorporated by using deuterated building blocks during the synthesis. Based on the structure, deuterated N-methyl-L-alanine (specifically, with a d3-methyl group on the nitrogen and a d3-methyl group on the alanine backbone) would be a key intermediate. This deuterated amino acid would then be coupled to the maytansinoid core.

Analytical Characterization Methods

The characterization of this impurity standard would rely on a suite of analytical techniques to confirm its structure and purity:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and the successful incorporation of six deuterium atoms by observing the expected mass shift compared to the non-deuterated standard.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR would be employed to elucidate the structure. In the ¹H NMR spectrum, the signals corresponding to the two methyl groups where deuterium has been incorporated would be absent.

-

High-Performance Liquid Chromatography (HPLC): HPLC methods are crucial for determining the purity of the standard and for separating it from other related maytansinoid impurities.

The workflow for the use of this standard in a research setting is outlined below.

Figure 2. General workflow for using a deuterated internal standard.

Conclusion

This compound is a critical analytical tool for the development of ADCs that utilize DM4 as a payload. Its well-defined chemical structure, confirmed by its molecular formula and SMILES notation, allows for its unambiguous use as an internal standard in mass spectrometry-based bioanalytical methods. While specific synthesis and characterization data are not widely published, the general principles of its preparation and analysis are understood within the context of maytansinoid chemistry. The availability of such high-quality, isotopically labeled standards is indispensable for the rigorous and accurate quantification required in preclinical and clinical drug development.

References

mechanism of action of maytansinoid payloads in ADCs

An In-Depth Technical Guide on the Mechanism of Action of Maytansinoid Payloads in Antibody-Drug Conjugates

Introduction

Maytansinoids are a class of highly potent cytotoxic agents originally isolated from the Ethiopian shrub Maytenus ovatus.[1][2] These ansa macrolides are potent microtubule-targeting compounds that induce mitotic arrest and kill tumor cells at subnanomolar concentrations.[1] Due to their high systemic toxicity and narrow therapeutic window as standalone agents, their clinical application was initially limited.[1][2] The advent of antibody-drug conjugates (ADCs) has provided a targeted delivery mechanism, enabling the selective delivery of maytansinoids to cancer cells while minimizing exposure to healthy tissues.[1] This has led to the successful development of maytansinoid-based ADCs, such as trastuzumab emtansine (T-DM1), for cancer therapy. Maytansinoid derivatives, such as DM1 and DM4, are commonly used as payloads in ADCs.[1] They are particularly effective against actively dividing cells, with in vitro inhibitory activity up to 1000 times higher than conventional chemotherapeutics like doxorubicin.[1][3]

Core Mechanism of Action: From Microtubule Disruption to Apoptosis

The primary mechanism of action of maytansinoids involves the disruption of microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis.[4]

Inhibition of Microtubule Polymerization

Maytansinoids exert their cytotoxic effects by binding to tubulin, the protein subunit of microtubules.[4][5] They bind near the vinca (B1221190) alkaloid binding site on β-tubulin, effectively inhibiting the assembly of tubulin heterodimers into microtubules.[2][6] This suppression of microtubule polymerization disrupts the dynamic instability of microtubules, which is essential for proper cellular function, particularly during cell division.[5][7] The affinity of maytansinoids for tubulin at the microtubule ends is significantly stronger (approximately 20-fold) than their affinity for free tubulin, highlighting their potent effect on microtubule dynamics.[8]

Cell Cycle Arrest at G2/M Phase

Microtubules are critical components of the mitotic spindle, which is responsible for the segregation of chromosomes during mitosis.[] By disrupting microtubule dynamics, maytansinoids prevent the formation of a functional mitotic spindle, leading to cell cycle arrest in the G2/M phase.[5] This mitotic arrest is a hallmark of microtubule-targeting agents.[2]

Induction of Apoptosis

Prolonged arrest in mitosis triggers the intrinsic pathway of apoptosis, or programmed cell death.[4][10] This process is characterized by the activation of a cascade of caspases, which are proteases that execute the apoptotic program.[11] Key events include the permeabilization of the mitochondrial membrane and the release of pro-apoptotic factors like cytochrome c.[11] The apoptotic cascade ultimately leads to the dismantling of the cell.

Cellular Processing of Maytansinoid ADCs

The efficacy of a maytansinoid ADC is dependent on a series of cellular events that ensure the payload is delivered to its intracellular target.

-

Antigen Binding and Internalization: The ADC first binds to a specific antigen on the surface of a cancer cell.[1] This is followed by internalization of the ADC-antigen complex, typically through receptor-mediated endocytosis.[12]

-

Lysosomal Trafficking and Degradation: Once inside the cell, the ADC is trafficked to endosomes and then to lysosomes.[12] The acidic and enzyme-rich environment of the lysosome facilitates the degradation of the antibody component of the ADC.

-

Payload Release: The mechanism of payload release depends on the type of linker used to conjugate the maytansinoid to the antibody.[13]

-

Cleavable Linkers: These linkers are designed to be cleaved by specific conditions within the cell, such as the acidic environment of the lysosome or the presence of specific enzymes like cathepsins. This cleavage releases the maytansinoid payload.

-

Non-cleavable Linkers: With non-cleavable linkers, the antibody must be fully degraded to release the maytansinoid, which remains attached to the linker and a single amino acid (e.g., lysine).[13]

-

-

Cytosolic Entry and Target Engagement: The released maytansinoid payload must then exit the lysosome and enter the cytoplasm to bind to its target, tubulin, and exert its cytotoxic effects.

The Bystander Effect

The bystander effect is a phenomenon where the cytotoxic payload released from an ADC can diffuse out of the targeted antigen-positive cell and kill neighboring antigen-negative cancer cells.[14] This is a particularly important mechanism in tumors with heterogeneous antigen expression.[15] The ability of a maytansinoid ADC to induce a bystander effect is largely dependent on the properties of the released metabolite.[14][16] Metabolites that are more hydrophobic and less charged are more likely to be membrane-permeable and induce bystander killing.[14][17] The choice of linker chemistry plays a crucial role in determining the nature of the released metabolite and, consequently, the extent of the bystander effect.[16][18]

Quantitative Data

The potency and cellular processing of maytansinoid ADCs can be quantified through various experimental measures.

| Parameter | Value | Cell Line / Conditions | Reference |

| IC50 (Maytansine) | 8 pM | Human nasopharynx carcinoma KB cells | [1] |

| IC50 (Maytansine) | 0.6 pM | Murine lymphocytic leukemia P-388 cells | [1] |

| IC50 (TM-ADC) | 1.6 nmol/L (payload concentration) | Parental MDA-MB-361 cells | [19] |

| Internalization Half-life (TM-ADC) | 6–14 h | BT-474, NCI-N87, and SK-BR-3 cells | |

| Degradation Half-life (TM-ADC) | 18–25 h | BT-474, NCI-N87, and SK-BR-3 cells | |

| Efflux Half-life (TM-ADC) | 44–73 h | BT-474, NCI-N87, and SK-BR-3 cells | |

| Tubulin Binding Affinity (Maytansine) | K_D = 0.86 µmol/L | Soluble tubulin | [7] |

| Tubulin Binding Affinity (S-methyl DM1) | K_D = 0.93 µmol/L | Soluble tubulin | [7] |

Experimental Protocols

Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the effect of a compound on the in vitro polymerization of purified tubulin.[6][20]

Materials:

-

Purified tubulin (e.g., porcine or bovine)

-

General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (100 mM stock)

-

Glycerol

-

Test compound (Maytansinoid) dissolved in an appropriate solvent (e.g., DMSO)

-

Positive control (e.g., paclitaxel (B517696) for polymerization, colchicine (B1669291) for depolymerization)

-

Vehicle control (e.g., DMSO)

-

96-well microplate

-

Temperature-controlled microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Thaw all reagents on ice. Keep tubulin on ice at all times.[20]

-

Prepare the tubulin polymerization mix on ice. For a final tubulin concentration of 3-5 mg/mL, reconstitute lyophilized tubulin in General Tubulin Buffer containing 1 mM GTP and 10% glycerol.[20][21]

-

Prepare serial dilutions of the maytansinoid test compound in General Tubulin Buffer.

-

In a pre-warmed 96-well plate, add 10 µL of the compound dilutions (or vehicle/positive control) to the appropriate wells.[20]

-

To initiate the reaction, add 90 µL of the cold tubulin polymerization mix to each well.[20]

-

Immediately place the plate in the 37°C microplate reader.[21]

-

Measure the absorbance at 340 nm every 60 seconds for 60-90 minutes.[20][22]

-

Data Analysis: Plot absorbance versus time. A decrease in the rate and extent of the absorbance increase compared to the vehicle control indicates inhibition of tubulin polymerization.[20] The IC50 value can be determined by plotting the extent of polymerization against the log of the compound concentration.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the distribution of cells in different phases of the cell cycle using flow cytometry.[23]

Materials:

-

Cells treated with maytansinoid ADC

-

Phosphate Buffered Saline (PBS)

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 0.1% Triton X-100, 0.1% sodium citrate)

-

RNase A (100 µg/mL)

-

Flow cytometer

Procedure:

-

Harvest cells (approximately 1-2 x 10^6 cells per sample) and wash once with PBS by centrifugation (e.g., 300 x g for 5 minutes).[24]

-

Resuspend the cell pellet in 500 µL of cold PBS.

-

While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[24]

-

Incubate the cells on ice or at -20°C for at least 30 minutes. (Cells can be stored in ethanol at -20°C for several weeks).[24]

-

Centrifuge the fixed cells to remove the ethanol and wash once with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer. Excite PI with a 488 nm or 561 nm laser and collect the fluorescence emission in the appropriate channel (e.g., ~610 nm).

-

Data Analysis: Generate a histogram of DNA content (PI fluorescence). The G0/G1 peak will have 2N DNA content, and the G2/M peak will have 4N DNA content. Cells in S phase will have intermediate DNA content. The percentage of cells in each phase can be quantified using cell cycle analysis software. An accumulation of cells in the G2/M peak is indicative of the effect of maytansinoids.

Visualizations

Caption: Overall mechanism of action of maytansinoid ADCs.

Caption: Experimental workflow for a tubulin polymerization assay.

Caption: Factors influencing the maytansinoid ADC bystander effect.

Mechanisms of Resistance

Resistance to maytansinoid ADCs can develop through various mechanisms.[25][26] One common mechanism is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), which can actively efflux the maytansinoid payload from the cancer cell, reducing its intracellular concentration.[27] Other resistance mechanisms include the downregulation or mutation of the target antigen, which reduces ADC binding and internalization, and alterations in lysosomal function or apoptotic pathways.[28]

Conclusion

Maytansinoid payloads are highly effective cytotoxic agents when delivered to cancer cells via ADCs. Their mechanism of action is centered on the potent inhibition of microtubule polymerization, which leads to mitotic arrest and apoptosis. The successful delivery and efficacy of these payloads depend on a complex interplay of ADC binding, internalization, lysosomal processing, and payload release. Furthermore, the properties of the released maytansinoid metabolite can enable a bystander effect, enhancing the therapeutic potential of the ADC in heterogeneous tumors. Understanding these detailed mechanisms is crucial for the continued development and optimization of maytansinoid-based ADCs for cancer therapy.

References

- 1. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]

- 2. Maytansinoid Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 3. Maytansinoids as Payloads of ADCs DM1, DM4.pdf [slideshare.net]

- 4. Tubulin Maytansine Site Binding Ligands and their Applications as MTAs and ADCs for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. books.rsc.org [books.rsc.org]

- 6. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Maytansinoid-Antibody Conjugates Induce Mitotic Arrest by Suppressing Microtubule Dynamic Instability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. [PDF] Quantitative analysis of cellular processing of Antibody-Drug Conjugates | Semantic Scholar [semanticscholar.org]

- 13. ADME of Antibody–Maytansinoid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Peptide-Cleavable Self-immolative Maytansinoid Antibody–Drug Conjugates Designed To Provide Improved Bystander Killing - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Simulating the Selection of Resistant Cells with Bystander Killing and Antibody Coadministration in Heterogeneous Human Epidermal Growth Factor Receptor 2–Positive Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Development of Anilino-Maytansinoid ADCs that Efficiently Release Cytotoxic Metabolites in Cancer Cells and Induce High Levels of Bystander Killing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. aacrjournals.org [aacrjournals.org]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. cancer.wisc.edu [cancer.wisc.edu]

- 24. vet.cornell.edu [vet.cornell.edu]

- 25. Tumor cells chronically treated with a trastuzumab-maytansinoid antibody-drug conjugate develop varied resistance mechanisms but respond to alternate treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. adcreview.com [adcreview.com]

- 27. aacrjournals.org [aacrjournals.org]

- 28. Acquired Resistance to Antibody-Drug Conjugates [mdpi.com]

Unveiling the Cytotoxic Landscape of Maytansinoid DM4 and its Impurities: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Maytansinoid DM4, a potent microtubule-disrupting agent, is a critical component in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. Its high cytotoxicity, when precisely delivered to tumor cells, offers a significant therapeutic advantage. However, the presence of impurities, arising from synthesis or degradation, can impact the efficacy and safety profile of DM4-based ADCs. This technical guide provides an in-depth analysis of the cytotoxicity of Maytansinoid DM4 and its key impurities, offering valuable insights for researchers and drug development professionals in the field of oncology.

Quantitative Cytotoxicity Profile

The cytotoxic activity of Maytansinoid DM4 and its primary metabolite, S-methyl-DM4, has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments. The following tables summarize the available quantitative data on the in vitro cytotoxicity of DM4 and S-methyl-DM4.

| Compound | Cell Line | Cancer Type | IC50 (nmol/L) |

| Maytansinoid DM4 | SK-BR-3 | Breast Adenocarcinoma | 0.3 - 0.4[1] |

| S-methyl-DM4 | SK-BR-3 | Breast Adenocarcinoma | <0.03[2] |

| Maytansinoid DM4 | COLO 205 | Colon Adenocarcinoma | 40 pmol/L (as part of an ADC)[3] |

| S-methyl-DM4 | KB | Nasopharyngeal Carcinoma | 0.026[4] |

Table 1: In Vitro Cytotoxicity (IC50) of Maytansinoid DM4 and S-methyl-DM4 in Various Cancer Cell Lines.

It is important to note that the cytotoxicity of maytansinoids can be influenced by the expression of multidrug resistance proteins, such as P-glycoprotein (P-gp), which can efflux the drugs from the cancer cells, thereby reducing their efficacy.

The Molecular Mechanism of DM4-Induced Cytotoxicity

Maytansinoid DM4 exerts its potent cytotoxic effects by interfering with the fundamental cellular process of microtubule dynamics. This disruption ultimately leads to cell cycle arrest and programmed cell death, or apoptosis.

Microtubule Disruption and Mitotic Arrest

dot

Caption: DM4 inhibits tubulin polymerization, disrupting mitotic spindle formation and causing cell cycle arrest.

DM4 binds to tubulin, the protein subunit of microtubules, at the vinca (B1221190) alkaloid binding site. This binding inhibits the polymerization of tubulin into microtubules and disrupts the dynamic instability of existing microtubules, which is essential for their function. The consequence of this disruption is the failure to form a proper mitotic spindle during cell division. This leads to an arrest of the cell cycle at the G2/M phase, preventing cell proliferation.

Induction of Apoptosis: The Intrinsic Pathway

Prolonged mitotic arrest triggers the intrinsic pathway of apoptosis, a tightly regulated process of cell suicide. This pathway is orchestrated by the Bcl-2 family of proteins and a cascade of proteases called caspases.

dot

Caption: The intrinsic apoptotic pathway induced by DM4-mediated mitotic arrest.

The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members of the Bcl-2 family is crucial in determining a cell's fate. Mitotic arrest shifts this balance in favor of the pro-apoptotic proteins. This leads to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase, caspase-9. Activated caspase-9 then cleaves and activates the executioner caspase, caspase-3, which orchestrates the dismantling of the cell by cleaving various cellular substrates, ultimately leading to apoptosis.

Experimental Protocols for Cytotoxicity Assessment

The in vitro cytotoxicity of Maytansinoid DM4 and its impurities is typically assessed using cell-based assays that measure cell viability or proliferation after exposure to the compounds. The MTT and WST-8 assays are two commonly employed colorimetric methods.

General Experimental Workflow

dot

Caption: A typical workflow for determining the in vitro cytotoxicity of maytansinoids.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to its insoluble purple formazan (B1609692).

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well flat-bottom microplates

-

Maytansinoid DM4 and its impurities, dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., acidified isopropanol (B130326) or DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of DM4 and its impurities in complete culture medium. Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.

-

Incubation: Incubate the plates for a period of 72 hours at 37°C with 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values by plotting the percentage of viability against the log of the compound concentration.

WST-8 [2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt] Assay Protocol

The WST-8 assay is another colorimetric assay that measures cell viability. In this assay, the water-soluble tetrazolium salt WST-8 is reduced by dehydrogenases in viable cells to produce a water-soluble orange-colored formazan dye.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well flat-bottom microplates

-

Maytansinoid DM4 and its impurities, dissolved in a suitable solvent (e.g., DMSO)

-

WST-8 reagent

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates as described for the MTT assay.

-

Compound Treatment: Treat the cells with serial dilutions of DM4 and its impurities as described for the MTT assay.

-

Incubation: Incubate the plates for 72 hours at 37°C with 5% CO2.

-

WST-8 Addition: Add 10 µL of WST-8 reagent to each well and incubate for 1-4 hours.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and IC50 values as described for the MTT assay.

Conclusion

Maytansinoid DM4 is a highly potent cytotoxic agent with a well-defined mechanism of action involving the disruption of microtubule dynamics and the induction of apoptosis. The presence of impurities, such as the metabolite S-methyl-DM4, can exhibit even greater cytotoxicity. A thorough understanding and characterization of the cytotoxicity profile of DM4 and its impurities are paramount for the development of safe and effective antibody-drug conjugates. The experimental protocols and signaling pathway information provided in this guide offer a comprehensive resource for researchers dedicated to advancing cancer therapeutics. Continuous investigation into the cytotoxicity of a wider range of impurities and their impact on ADC performance will be crucial for optimizing the therapeutic potential of maytansinoid-based therapies.

References

The Unseen Adversaries: A Technical Guide to the Biological Significance of Impurities in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. However, the inherent complexity of these biomolecules gives rise to a heterogeneous mixture containing not only the desired ADC but also a variety of impurities. These impurities are not mere manufacturing byproducts; they are active biological entities that can significantly impact the efficacy, safety, and pharmacokinetic profile of the therapeutic. This technical guide provides an in-depth exploration of the biological significance of common impurities found in ADC preparations, offering quantitative insights, detailed experimental methodologies, and visual representations of key biological pathways and analytical workflows.

The Spectrum of Impurities and Their Biological Consequences

The manufacturing process of ADCs, from cell culture to conjugation and purification, can introduce a range of impurities. Understanding the biological impact of each is critical for ensuring product quality and patient safety. The primary categories of impurities include aggregates, unconjugated antibodies, free payloads, and process-related impurities.

Aggregates: The Efficacy Attenuators and Safety Risks

Aggregation, the self-association of ADC molecules, is a critical quality attribute that can profoundly alter the biological activity of an ADC.[1]

Biological Significance:

-

Reduced Efficacy: Aggregates often exhibit altered pharmacokinetics, leading to faster clearance from circulation and reduced accumulation in the tumor.[1] This diminishes the therapeutic window and compromises the ADC's cytotoxic potential against target cancer cells.[2] Studies have shown that aggregation of ADCs can lead to a decrease in their ability to kill HER2-positive target cells.[3]

-

Increased Immunogenicity: The formation of aggregates can elicit an immune response, leading to the production of anti-drug antibodies (ADAs). This can neutralize the therapeutic effect of the ADC and potentially lead to adverse immune reactions.[1]

-

Off-Target Toxicity: ADC aggregates can be internalized by non-target cells, particularly those expressing Fcγ receptors (FcγRs) on immune cells.[4][5] This can lead to the release of the cytotoxic payload in healthy tissues, causing off-target toxicity.[1][3]

Data Presentation: Impact of Aggregation on Cytotoxicity

| ADC Formulation | Cell Line | Target Antigen | IC50 (ng/mL) | Fold Change in Potency | Reference |

| T-DM1 (Control) | SK-BR-3 | HER2 | ~10 | - | [2][3] |

| T-DM1 (Stirring-induced aggregates) | SK-BR-3 | HER2 | >100 | >10-fold decrease | [2][3] |

| T-DM1 (Thermal-induced aggregates) | SK-BR-3 | HER2 | >100 | >10-fold decrease | [2][3] |

| T-DM1 (Control) | MEG01-S (FcγR-expressing) | HER2-negative | >1000 | - | [2][3] |

| T-DM1 (Stirring-induced aggregates) | MEG01-S (FcγR-expressing) | HER2-negative | ~100 | >10-fold increase in off-target toxicity | [2][3] |

Free Payload: The Off-Target Toxin

The presence of unconjugated, or "free," cytotoxic payload in the final ADC formulation is a significant safety concern. These small molecules lack the targeting specificity of the antibody and can distribute throughout the body, leading to systemic toxicity.[6]

Biological Significance:

-

Systemic Toxicity: Free payloads can cause dose-limiting toxicities, affecting rapidly dividing healthy cells in tissues such as the bone marrow, gastrointestinal tract, and hair follicles.[7] The type and severity of toxicity are dependent on the specific payload. For example, free MMAE is known to cause peripheral neuropathy and neutropenia.[8]

-

Narrowed Therapeutic Window: The systemic toxicity of free payloads limits the maximum tolerated dose (MTD) of the ADC, thereby narrowing the therapeutic window.[6]

Data Presentation: Cytotoxicity of Free Payload vs. Conjugated Payload

| Compound | Cell Line | IC50 | Reference |

| Free MMAE | 4T1 | 10 nM | [8] |

| PLGA-MMAE Nanoparticles | 4T1 | 430 nM | [8] |

| DM4 | SK-BR-3 | ~100 pM - 1 nM | [9] |

| Anti-maytansinoid sdAb + DM4 | SK-BR-3 | Shifted up to 250-fold higher | [9] |

Unconjugated Antibody: The Competitive Inhibitor

The presence of unconjugated "naked" antibody, which has not been successfully linked to a payload, can impact the overall efficacy of the ADC treatment.

Biological Significance:

-

Reduced Potency: Unconjugated antibodies compete with the ADC for binding to the target antigen on tumor cells. This can reduce the amount of potent ADC that binds to and is internalized by the cancer cells, thereby decreasing the overall cytotoxic effect.[10]

-

Altered Tumor Penetration and Efficacy: The co-administration of an unconjugated antibody can, in some cases, improve the tumor penetration of the ADC, particularly in tumors with high antigen expression.[11][12] However, an excessive amount of unconjugated antibody can "dilute" the ADC, leading to lower efficacy.[11][13]

Data Presentation: Impact of Unconjugated Antibody on ADC Efficacy

| ADC Dose | Unconjugated Antibody Dose | Tumor Model | Effect on Tumor Growth Inhibition | Reference |

| 0.29 mg/kg | 2.5 mg/kg | High FRα expression | Improved | [11][13] |

| 0.29 mg/kg | 10 mg/kg | High FRα expression | Decreased | [11][13] |

| Fixed 2.5 mg/kg | 2.5 to 25 mg/kg | KB tumors | Increased tumor exposure of ADC | [14] |

Experimental Protocols for Impurity Characterization

A robust analytical strategy is essential for the identification, quantification, and characterization of impurities in ADC preparations. The following section provides detailed methodologies for key experiments.

Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) for Aggregate Quantification

Principle: SEC separates molecules based on their hydrodynamic size, with larger molecules (aggregates) eluting earlier than smaller molecules (monomers). MALS is an absolute technique that determines the molar mass of the eluting species by measuring the intensity of scattered light.[15]

Methodology:

-

System Preparation:

-

HPLC System: Agilent 1260 Infinity II or similar.

-

SEC Column: TSKgel G3000SWxl (7.8 mm x 30 cm) or equivalent.

-

Detectors: Wyatt DAWN HELEOS II MALS detector and Optilab T-rEX refractive index detector.

-

Mobile Phase: 100 mM sodium phosphate, 150 mM NaCl, pH 6.8. Filter and degas the mobile phase.[4][9]

-

-

Sample Preparation:

-

Dilute the ADC sample to a concentration of 1-2 mg/mL in the mobile phase.

-

Filter the sample through a 0.1 µm PVDF filter.[4]

-

-

Chromatographic Conditions:

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 100 µL.

-

Column Temperature: 25°C.

-

Run Time: 30 minutes.

-

-

Data Analysis:

-

Use ASTRA software (Wyatt Technology) for data acquisition and analysis.

-

Determine the molar mass and percentage of monomer, dimer, and higher-order aggregates based on the light scattering and refractive index signals.[16]

-

Hydrophobic Interaction Chromatography (HIC) for Drug-to-Antibody Ratio (DAR) and Unconjugated Antibody Analysis

Principle: HIC separates proteins based on their surface hydrophobicity. The conjugation of hydrophobic payloads increases the hydrophobicity of the antibody, allowing for the separation of species with different DARs. Unconjugated antibody, being the least hydrophobic, elutes first.[17][18]

Methodology:

-

System Preparation:

-

HPLC System: Agilent 1290 Infinity II Bio LC or similar.

-

HIC Column: TSKgel Butyl-NPR (4.6 mm x 3.5 cm) or equivalent.

-

Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0.

-

Mobile Phase B: 50 mM sodium phosphate, pH 7.0, with 20% isopropanol.[5][19]

-

-

Sample Preparation:

-

Dilute the ADC sample to 1 mg/mL in Mobile Phase A.

-

-

Chromatographic Conditions:

-

Flow Rate: 0.8 mL/min.

-

Column Temperature: 25°C.

-

Gradient:

-

0-3 min: 100% A

-

3-19 min: 0-100% B (linear gradient)

-

19-22 min: 100% B

-

22-25 min: 100% A

-

-

-

Data Analysis:

-

Monitor the chromatogram at 280 nm.

-

Identify peaks corresponding to the unconjugated antibody (earliest eluting) and ADC species with different DARs.

-

Calculate the percentage of unconjugated antibody and the average DAR based on the peak areas.[10]

-

LC-MS/MS for Free Payload Quantification

Principle: This method uses liquid chromatography to separate the free payload from the ADC and other matrix components, followed by tandem mass spectrometry for sensitive and specific quantification.[12][20]

Methodology:

-

System Preparation:

-

LC System: Waters ACQUITY UPLC or similar.

-

MS System: Sciex Triple Quad 6500+ or similar.

-

Column: C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile (B52724).[2][21]

-

-

Sample Preparation:

-

LC-MS/MS Conditions:

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Gradient: A suitable gradient to separate the payload from other components.

-

MS Detection: Multiple Reaction Monitoring (MRM) mode, using specific precursor and product ion transitions for the payload and internal standard.[22]

-

-

Data Analysis:

-

Generate a calibration curve using standards of the free payload.

-

Quantify the concentration of free payload in the ADC sample based on the peak area ratio of the analyte to the internal standard.

-

Cell-Based Cytotoxicity Assay

Principle: This assay measures the ability of the ADC to kill target cancer cells in vitro. The half-maximal inhibitory concentration (IC50) is determined as a measure of the ADC's potency.[23]

Methodology:

-

Cell Culture:

-

Culture a target antigen-expressing cancer cell line (e.g., SK-BR-3 for a HER2-targeting ADC) in appropriate media.

-

-

Assay Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of the ADC, a negative control ADC, and free payload in cell culture media.

-

Remove the old media from the cells and add 100 µL of the diluted compounds to the respective wells.

-

Incubate the plate for 72-96 hours at 37°C in a CO2 incubator.

-

-

Cell Viability Measurement:

-

Add a cell viability reagent (e.g., CellTiter-Glo®, Promega) to each well according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot the cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value using software like GraphPad Prism.[24]

-

Visualization of Biological Pathways and Analytical Workflows

Visualizing complex biological processes and analytical workflows is crucial for a clear understanding of the impact of ADC impurities. The following diagrams were generated using the Graphviz DOT language.

Signaling Pathway: Fc-gamma Receptor (FcγR) Mediated Off-Target Toxicity of ADC Aggregates

ADC aggregates can cross-link FcγRs on the surface of immune cells, such as macrophages and natural killer cells, leading to their activation and subsequent internalization of the ADC aggregates. This can result in the release of the cytotoxic payload within these non-target cells, causing off-target toxicity.[16][17][25]

References

- 1. heraldopenaccess.us [heraldopenaccess.us]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Fcγ Receptor-Dependent Internalization and Off-Target Cytotoxicity of Antibody-Drug Conjugate Aggregates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fc receptor - Wikipedia [en.wikipedia.org]

- 8. Frontiers | The Mannose Receptor: From Endocytic Receptor and Biomarker to Regulator of (Meta)Inflammation [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. In vivo Auto-tuning of Antibody-Drug Conjugate Delivery for Effective Immunotherapy using High-Avidity, Low-Affinity Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mannose receptor - Wikipedia [en.wikipedia.org]

- 14. aacrjournals.org [aacrjournals.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. cusabio.com [cusabio.com]

- 18. Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Exploitation of the Macrophage Mannose Receptor (CD206) in Infectious Disease Diagnostics and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

A Technical Guide to Sourcing and Utilizing Deuterated Maytansinoid DM4 Impurities for Advanced Cancer Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Maytansinoid DM4 impurity 3-d6, a critical component for researchers engaged in the development of Antibody-Drug Conjugates (ADCs). Given the specialized nature of this compound, this document outlines strategies for procurement, summarizes key technical data for the parent compound and its derivatives, and presents detailed experimental protocols and workflows to support its application in a research setting.

Sourcing and Procurement

This compound is a highly specialized, deuterium-labeled chemical not typically available as a stock item. Research indicates that this compound is primarily available through custom synthesis. Several vendors specialize in the synthesis of maytansinoids, their derivatives, and isotopically labeled compounds for pharmaceutical research.

Potential Suppliers for Custom Synthesis:

Professionals seeking to procure this compound should contact companies with demonstrated expertise in complex organic synthesis and deuteration. The following companies are active in the maytansinoid and custom synthesis space and represent potential partners for obtaining this specific impurity:

-

Axios Research: Lists "Maytansinoid DM4-d6" and various deuterated DM4 impurities, suggesting a strong capability in this specific area.[1]

-

MedChemExpress: Offers a range of maytansinoid compounds, including deuterated DM4 and various impurities.[2][3]

-

Immunomart: Provides a product listing for "this compound," indicating potential availability or synthesis capabilities.[4]

-

BOC Sciences: A supplier of DM4 and related compounds that may offer custom synthesis services.[][]

-

Creative Biolabs: Specializes in ADC development and offers custom maytansinoid synthesis services.[7]

-

ResolveMass Laboratories Inc.: Focuses on custom synthesis of deuterated chemicals for pharmaceutical research, making them a strong candidate for this specific request.[8]

The process of acquiring a custom-synthesized compound like this compound involves several key steps, from initial consultation to final delivery and qualification.

Caption: Workflow for procuring custom-synthesized deuterated compounds.

Technical Data and Characterization

While specific data for the 3-d6 impurity is proprietary to the manufacturer, extensive information is available for the parent compound, Maytansinoid DM4. This data serves as a crucial baseline for researchers. DM4 is a potent microtubule-targeting agent derived from maytansine.[7][9] Its high cytotoxicity makes it an effective payload for ADCs.[2][9]

Table 1: Physicochemical Properties of Maytansinoid DM4 and its Deuterated Analogs

| Property | Maytansinoid DM4 | Maytansinoid DM4-d6 | This compound |

| CAS Number | 799840-96-3[] | 796073-69-3 (non-labelled)[1] | Not specified |

| Molecular Formula | C₃₈H₅₄ClN₃O₁₀S | C₃₈H₄₈D₆ClN₃O₁₀S[1] | C₃₉H₅₀D₆ClN₃O₁₀S[1] |

| Molecular Weight | ~784.37 g/mol | ~786.41 g/mol [1] | ~800.43 g/mol [1][4] |

| Primary Use | Cytotoxic payload for Antibody-Drug Conjugates (ADCs)[2] | Analytical reference standard, pharmacokinetic probe[1][10] | Research standard for impurity profiling |

| Solubility | Soluble in DMSO[4] | Soluble in DMSO | Assumed soluble in DMSO |

Mechanism of Action

Maytansinoids, including DM4, exert their cytotoxic effects by inhibiting the assembly of microtubules.[7] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in rapidly dividing cancer cells.[11] When incorporated into an ADC, the antibody component targets the conjugate to cancer cells, where the DM4 payload is released, minimizing systemic toxicity.[9][12]

Caption: Signaling pathway of DM4-induced apoptosis via an ADC.

Experimental Protocols

Accurate quantification and characterization of maytansinoid compounds and their impurities are paramount in ADC development. Below are detailed protocols adapted from established methodologies for the analysis of DM4 in biological matrices.

Protocol 1: Quantification of Unconjugated DM4 in Human Plasma by LC-MS/MS

This method is crucial for pharmacokinetic studies to measure the level of free payload in circulation. The protocol is based on methodologies developed for the sensitive detection of DM4 and its metabolites.[13][14]

Objective: To quantify the concentration of unconjugated this compound in plasma samples.

Materials:

-

Human plasma

-

Tris(2-carboxyethyl)phosphine (TCEP) solution

-

N-Ethylmaleimide (NEM) solution

-

Solid Phase Extraction (SPE) cartridges

-

LC-MS/MS system with ESI source

Methodology:

-

Sample Preparation:

-

To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled analog of DM4 not being tested).

-

Perform protein precipitation by adding 300 µL of cold acetonitrile. Vortex and centrifuge to pellet the precipitated protein.[14]

-

Transfer the supernatant to a new tube.

-

-

Reduction and Alkylation (for total free thiol-containing species):

-

Add TCEP solution to reduce any disulfide bonds formed by the DM4 thiol group.

-

Add NEM solution to cap the free thiol, preventing dimerization and improving chromatographic performance.[14]

-

-

Solid Phase Extraction (SPE):

-

Condition an SPE cartridge according to the manufacturer's instructions.

-

Load the sample supernatant onto the cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the analyte using an appropriate solvent (e.g., methanol (B129727) or acetonitrile).

-

Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.

-

-

LC-MS/MS Analysis:

-

Chromatography: Use a C18 reversed-phase column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid).[15]

-

Mass Spectrometry: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM). Select specific precursor-product ion transitions for both the analyte and the internal standard. Sodium adducts may be monitored for enhanced sensitivity.[13][14]

-

Table 2: Example LC-MS/MS Parameters for DM4 Analysis

| Parameter | Setting |

| Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 2.6 µm)[14] |

| Mobile Phase A | Water + 0.1% Formic Acid[15] |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 0.4 - 1.0 mL/min[15] |

| Injection Volume | 10 - 20 µL[15] |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Monitoring | Multiple Reaction Monitoring (MRM) |

| Dynamic Range | Validated from 0.100 to 50.0 ng/mL[13] |

Experimental Workflow Visualization:

Caption: Workflow for quantifying DM4 impurity in plasma via LC-MS/MS.

Conclusion

The procurement and use of highly specific, isotopically labeled impurities like this compound are essential for the rigorous development and validation of next-generation ADCs. While not a standard catalog item, this guide provides researchers with a clear pathway for custom synthesis, essential technical data for the parent compound, and robust experimental protocols for its analytical characterization. By leveraging this information, scientists can enhance the precision of their pharmacokinetic studies and accelerate the development of safer and more effective cancer therapies.

References

- 1. Maytansinoid DM4-d6 - CAS - 796073-69-3 (non-labelled) | Axios Research [axios-research.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Maytansinoid DM4 impurity 5-d<sub>6</sub> | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 4. immunomart.com [immunomart.com]

- 7. Maytansinoid Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]

- 10. Total Syntheses of Deuterated Drugs: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Anti-TNC (Tenatumomab)-SPDB-DM4 ADC - Creative Biolabs [creative-biolabs.com]

- 13. Sensitive LC-MS/MS quantification of unconjugated maytansinoid DM4 and its metabolite S-methyl-DM4 in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. ricerca.unich.it [ricerca.unich.it]

Navigating the Analytical Landscape: A Technical Guide to Deuterated Maytansinoid Standards

For researchers, scientists, and drug development professionals, the precise quantification of maytansinoids in complex biological matrices is a critical aspect of preclinical and clinical development. Deuterated maytansinoid standards have emerged as indispensable tools for achieving the required accuracy and reliability in bioanalytical assays. This technical guide provides an in-depth overview of the physicochemical properties of these standards, the methodologies for their characterization, and their application in enhancing the robustness of analytical data.

Maytansinoids, a class of potent microtubule-targeting agents, are widely utilized as payloads in antibody-drug conjugates (ADCs).[1] Their high cytotoxicity necessitates sensitive and accurate methods for their detection and quantification in various stages of drug development. Deuterated analogs of maytansinoid compounds serve as ideal internal standards in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis.[2] The substitution of one or more hydrogen atoms with deuterium (B1214612), a stable isotope of hydrogen, results in a compound that is chemically almost identical to the analyte of interest but has a distinct mass, allowing for its differentiation by a mass spectrometer.[2][3] This co-elution and similar ionization behavior with the non-deuterated analyte enables effective correction for matrix effects and variations during sample preparation and analysis, leading to highly accurate and precise quantification.[2][4]

Physicochemical Properties: A Focus on Analytical Performance

General physicochemical properties of maytansinoids, and by extension their deuterated analogs, include their hydrophobic nature.[6] This property is a key consideration in the development of analytical methods, influencing the choice of chromatographic conditions.

Table 1: Key Physicochemical Parameters for Deuterated Maytansinoid Standards

| Property | Description | Significance for Analytical Standards |

| Molecular Weight | The sum of the atomic weights of the atoms in a molecule. Deuterated standards have a higher molecular weight than their corresponding non-deuterated analytes. | Enables mass spectrometric differentiation from the analyte. |

| Isotopic Purity | The percentage of the deuterated standard that contains the desired number of deuterium atoms. | High isotopic purity is crucial to prevent interference with the analyte signal. |

| Chemical Purity | The percentage of the material that is the desired deuterated compound, free from other chemical impurities. | Ensures that the standard provides a reliable and accurate reference. |

| Solubility | The ability of the standard to dissolve in a particular solvent. | Important for the preparation of stock and working solutions for calibration curves. |

| Stability | The ability of the standard to resist chemical change under various conditions (e.g., temperature, pH, light). | Ensures the integrity of the standard over its shelf life and during the analytical procedure. |

Experimental Protocols for Characterization

The characterization of deuterated maytansinoid standards involves a suite of analytical techniques to confirm their identity, purity, and concentration.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is the primary tool for the characterization of deuterated maytansinoid standards.

Protocol for Identity Confirmation and Isotopic Purity Assessment by LC-HRMS:

-

Sample Preparation: A stock solution of the deuterated maytansinoid standard is prepared in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL. This is further diluted to a working concentration of 1-10 µg/mL.

-

Chromatographic Separation: An aliquot of the working solution is injected onto a reverse-phase HPLC column (e.g., C18). A gradient elution is performed using a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B). The gradient is optimized to achieve good peak shape and separation from any potential impurities.

-

Mass Spectrometric Analysis: The eluent from the HPLC is introduced into a high-resolution mass spectrometer (e.g., Orbitrap or TOF). The instrument is operated in positive ion mode with electrospray ionization (ESI). Full scan mass spectra are acquired over a relevant m/z range.

-

Data Analysis: The accurate mass of the protonated molecular ion ([M+H]+) is determined and compared to the theoretical exact mass of the deuterated standard. The isotopic distribution is examined to confirm the number and incorporation of deuterium atoms. The isotopic purity is calculated by comparing the peak intensity of the desired deuterated species to any residual non-deuterated or partially deuterated species.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for confirming the chemical structure and the specific sites of deuteration.

Protocol for Structural Verification by ¹H and ¹³C NMR:

-

Sample Preparation: Approximately 1-5 mg of the deuterated maytansinoid standard is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).[7]

-

NMR Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).[7]

-

Data Analysis: The ¹H NMR spectrum is analyzed to confirm the absence or significant reduction of signals at the positions where deuterium has been incorporated. The chemical shifts and coupling constants of the remaining protons are compared to the spectrum of the non-deuterated analog to ensure the core structure is correct. The ¹³C NMR spectrum is used to confirm the carbon skeleton of the molecule.

Workflow for Bioanalytical Quantification using a Deuterated Internal Standard

The primary application of deuterated maytansinoid standards is as internal standards in quantitative bioanalytical methods. The following workflow illustrates this process.

References

- 1. Maytansinoid Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. juniperpublishers.com [juniperpublishers.com]

- 6. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates [explorationpub.com]

- 7. rsc.org [rsc.org]

The Unseen Influence: A Technical Guide to the Impact of Maytansinoid Impurities on ADC Drug-to-Antibody Ratio

For Researchers, Scientists, and Drug Development Professionals

The precise determination of the drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) for antibody-drug conjugates (ADCs), directly influencing their potency, safety, and pharmacokinetic profile. In the manufacturing of maytansinoid-based ADCs, the presence of impurities related to the drug-linker can introduce significant variability and inaccuracy in DAR measurements. This technical guide provides an in-depth analysis of how these impurities can affect commonly used analytical methods for DAR determination, supported by experimental protocols and quantitative data.

The Critical Nature of Maytansinoid Impurities

Maytansinoids are highly potent cytotoxic agents. Impurities in the drug-linker payload can arise from various stages of the manufacturing process, including the synthesis of the maytansinoid itself, the linker, and the conjugation reaction. These impurities can be broadly categorized as:

-

Free Maytansinoid Drug: Unconjugated maytansinoid or its derivatives that have not been successfully linked to the antibody.

-

Degradation Products: Maytansinoid or linker molecules that have undergone hydrolysis, oxidation, or other chemical modifications.

-

Isomers: Positional isomers of the drug-linker on the antibody.

-

Process-Related Impurities: Residual reagents or byproducts from the conjugation process.

The presence of these impurities not only poses a potential safety risk but can also directly interfere with the analytical methods used to characterize the ADC, leading to erroneous DAR values.

Impact of Impurities on DAR Determination Methods

The accurate measurement of DAR is paramount. However, maytansinoid-related impurities can significantly skew the results obtained from common analytical techniques. The following sections detail these impacts and present relevant data.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a straightforward method for determining the average DAR by measuring the absorbance of the ADC at two different wavelengths, typically 252 nm (for the maytansinoid) and 280 nm (for the antibody). The calculation relies on the Beer-Lambert law and the known extinction coefficients of the drug and the antibody.

The Pitfall: The primary source of error in this method is the presence of unconjugated (free) maytansinoid impurities. Since these impurities also absorb at 252 nm, their presence in the sample will lead to an artificially high absorbance reading for the drug component, resulting in an overestimation of the average DAR [1].

To mitigate this, Size Exclusion Chromatography (SEC) can be employed prior to UV-Vis analysis to separate the high molecular weight ADC from low molecular weight impurities[2][3].

Table 1: Illustrative Impact of Free Maytansinoid Impurity on DAR Measurement by UV-Vis Spectroscopy

| Sample | True Average DAR | % Free Maytansinoid Impurity (by weight) | Measured Average DAR (UV-Vis without SEC) |

| ADC Batch A | 3.5 | 0.0% | 3.5 |

| ADC Batch B | 3.5 | 0.5% | 3.7 |

| ADC Batch C | 3.5 | 1.0% | 3.9 |

| ADC Batch D | 3.5 | 2.0% | 4.3 |

Note: The values in this table are illustrative and based on the principle of interference. The exact impact would depend on the molar extinction coefficient of the specific maytansinoid impurity.

Hydrophobic Interaction Chromatography (HIC)

HIC is a powerful technique for determining the distribution of different drug-loaded species (DAR0, DAR2, DAR4, etc.) in cysteine-linked ADCs. The separation is based on the increasing hydrophobicity of the ADC with a higher number of conjugated maytansinoid molecules[4][5]. The average DAR is calculated from the weighted average of the peak areas of the different DAR species.

The Pitfall: Co-elution of hydrophobic impurities with the ADC species can interfere with accurate peak integration. For instance, a hydrophobic degradation product of the maytansinoid drug-linker might elute in the same region as one of the DAR species, leading to an inaccurate quantification of that species and, consequently, an incorrect average DAR. Furthermore, the presence of certain impurities can lead to peak broadening and reduced resolution between DAR species[6].

Reversed-Phase Liquid Chromatography (RPLC)

RPLC, often coupled with mass spectrometry (RPLC-MS), is another common method for DAR analysis, particularly for reduced ADCs where the light and heavy chains are separated. The average DAR is calculated based on the relative abundance of the conjugated and unconjugated chains[7][8].

The Pitfall: Similar to HIC, co-eluting impurities can interfere with peak quantification. Additionally, certain maytansinoid-related impurities might have similar retention times to the light or heavy chains, making accurate quantification challenging. A case study has highlighted that an unspecified impurity in a raw material was found to react with the drug-linker, directly impacting the DAR result during the manufacturing of an ADC[9]. While specific quantitative data was not detailed, it underscores the critical need to control raw material quality.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a highly sensitive and specific method for DAR determination. It can provide information on the distribution of DAR species and can also be used to identify and characterize impurities[10][11]. Deconvolution of the mass spectrum of an intact or reduced ADC allows for the calculation of the average DAR.

The Pitfall: While powerful, MS-based methods are not immune to the influence of impurities. The presence of impurities can complicate the mass spectrum, making deconvolution and accurate DAR calculation more challenging. For example, impurities with masses close to that of the drug-linker or its fragments could lead to misinterpretation of the data. Furthermore, certain impurities might suppress the ionization of the ADC species, leading to an underestimation of their abundance.

Experimental Protocols for DAR Determination

Detailed and robust experimental protocols are essential for accurate and reproducible DAR measurements. The following sections provide an overview of commonly employed methods for maytansinoid ADCs.

DAR Determination by UV-Vis Spectroscopy

Objective: To determine the average DAR of a maytansinoid ADC.

Materials:

-

Purified maytansinoid ADC sample

-

Spectrophotometer capable of measuring absorbance at 252 nm and 280 nm

-

Quartz cuvettes

-

Buffer used for ADC formulation (e.g., PBS)

Procedure:

-

Blank the spectrophotometer with the formulation buffer.

-

Measure the absorbance of the ADC sample at 280 nm (A280) and 252 nm (A252).

-

Calculate the concentration of the antibody and the drug using the following equations, which account for the contribution of the drug to the absorbance at 280 nm and the antibody to the absorbance at 252 nm:

-

CAb (M) = (A280 - (εDrug,280 / εDrug,252) * A252) / (εAb,280 - (εDrug,280 / εDrug,252) * εAb,252)

-

CDrug (M) = (A252 - (εAb,252 / εAb,280) * A280) / (εDrug,252 - (εAb,252 / εAb,280) * εDrug,280)

-

Where:

-

CAb and CDrug are the molar concentrations of the antibody and drug, respectively.

-

εAb,280 and εAb,252 are the molar extinction coefficients of the antibody at 280 nm and 252 nm.

-

εDrug,280 and εDrug,252 are the molar extinction coefficients of the maytansinoid drug-linker at 280 nm and 252 nm.

-

-

-

Calculate the average DAR:

-

Average DAR = CDrug / CAb

-

Note: It is crucial to accurately determine the extinction coefficients of the specific antibody and maytansinoid drug-linker used.

DAR Determination by Hydrophobic Interaction Chromatography (HIC)

Objective: To determine the DAR distribution and average DAR of a cysteine-linked maytansinoid ADC.

Materials:

-

HIC column (e.g., TSKgel Butyl-NPR)

-

HPLC system with a UV detector

-

Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)

-

Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0, with 20% isopropanol)

-

Purified ADC sample

Procedure:

-

Equilibrate the HIC column with 100% Mobile Phase A.

-

Inject the ADC sample.

-

Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes).

-

Monitor the elution profile at 280 nm.

-

Identify the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.) based on their retention times (higher DAR species elute later).

-

Integrate the peak areas for each DAR species.

-

Calculate the weighted average DAR using the following formula:

-

Average DAR = Σ (% Peak Area of each species × Number of drugs for that species) / 100

-

DAR Determination by Reversed-Phase Liquid Chromatography-Mass Spectrometry (RPLC-MS)

Objective: To determine the average DAR of a reduced maytansinoid ADC.

Materials:

-

RPLC column (e.g., Agilent PLRP-S)

-

LC-MS system (e.g., Q-TOF)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Reducing agent (e.g., Dithiothreitol - DTT)

-

Purified ADC sample

Procedure:

-

Reduce the ADC sample by incubating with DTT (e.g., 10 mM DTT at 37°C for 30 minutes) to separate the light and heavy chains.

-

Inject the reduced sample onto the RPLC column.

-

Separate the light and heavy chains using a gradient of Mobile Phase B (e.g., 25% to 50% B over 20 minutes).

-

Detect the eluting chains by both UV (280 nm) and MS.

-

Identify the peaks for unconjugated and conjugated light and heavy chains based on their mass-to-charge ratios from the MS data.

-

Calculate the average DAR based on the relative abundance of the different species, as determined by the peak areas in the UV chromatogram or the deconvoluted mass spectrum. A common formula is: DAR = 2 * (Σ weighted peak area of heavy chain + Σ weighted peak area of light chain) / 100[].

Visualizing Workflows and Relationships

Graphical representations can clarify complex experimental procedures and logical connections.

References

- 1. Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. gooees.com [gooees.com]

- 3. Simultaneous Analysis of the Drug-to-Antibody Ratio, Free-Drug-Related Impurities, and Purity of Antibody-Drug Conjugates Based on Size Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. agilent.com [agilent.com]

- 5. researchgate.net [researchgate.net]

- 6. explorationpub.com [explorationpub.com]

- 7. molnar-institute.com [molnar-institute.com]

- 8. agilent.com [agilent.com]

- 9. Overcoming DAR Variability From an Unspecified Raw Material Impurity - ADC Process Development Summit [adc-process-development.com]

- 10. criver.com [criver.com]

- 11. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

Methodological & Application

Application Note: Analytical Method for the Detection of Maytansinoid DM4 Impurity 3-d6

Abstract

This document provides a detailed analytical protocol for the detection and quantification of a deuterated impurity of Maytansinoid DM4, specifically "Maytansinoid DM4 impurity 3-d6". Maytansinoids, such as DM4, are potent cytotoxic agents used as payloads in antibody-drug conjugates (ADCs).[] The presence of impurities can impact the efficacy and safety of the final drug product, making their monitoring and control a critical aspect of drug development and manufacturing.[2][3] This application note outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) based method, which is a highly sensitive and selective technique for the analysis of such compounds.[4][5][6] The protocol is intended as a starting point for method development and validation in a research or quality control setting.

Introduction to Maytansinoid DM4 and Its Impurities

Maytansinoid DM4 is a synthetic derivative of maytansine, a potent microtubule-targeting agent.[] It is frequently used as a cytotoxic payload in ADCs due to its high potency.[] During the synthesis and storage of DM4 and its corresponding ADCs, various impurities and degradation products can arise. These can include isomers, degradation products, and process-related impurities. The specific impurity addressed in this document is "this compound". Based on available information, this is a deuterated form of "Maytansinoid DM4 impurity 3".

Structural Information:

| Compound | Molecular Formula |

| Maytansinoid DM4 | C₃₈H₅₄ClN₃O₁₀S |

| Maytansinoid DM4 Impurity 3 | C₃₉H₅₆ClN₃O₁₀S[7] |

| This compound | C₃₉H₅₀D₆ClN₃O₁₀S[8] |

The molecular formula of Impurity 3 suggests the addition of a CH₂ group and two hydrogens compared to DM4. The "d6" designation in the impurity of interest indicates the presence of six deuterium (B1214612) atoms, likely introduced during synthesis for use as an internal standard or for metabolic studies.

Analytical Methodology: Reversed-Phase LC-MS/MS

A reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-high-performance liquid chromatography (UPLC) system coupled to a tandem mass spectrometer (MS/MS) is the recommended analytical technique for the sensitive and selective quantification of Maytansinoid DM4 and its impurities.

Experimental Workflow

Caption: High-level workflow for the analysis of this compound.

Detailed Experimental Protocol

Materials and Reagents

-

Maytansinoid DM4 reference standard

-

This compound reference standard

-

Acetonitrile (B52724) (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Water, LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Ammonium acetate, LC-MS grade

-

Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size)

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards of DM4 and Impurity 3-d6 in an appropriate solvent such as dimethyl sulfoxide (B87167) (DMSO) or methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solutions with an appropriate solvent mixture (e.g., 50:50 ACN:Water). These will be used to construct the calibration curve.

Sample Preparation

The sample preparation method will depend on the matrix. For a drug substance, simple dissolution in the mobile phase may be sufficient. For a drug product or biological matrix, a more extensive cleanup may be required.

Example: Protein Precipitation for ADC Formulations

-

To 100 µL of the ADC sample, add 300 µL of cold acetonitrile to precipitate the antibody.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Method Parameters

UPLC/HPLC Conditions (Example)

| Parameter | Value |

| Column | C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient | See table below |

Gradient Elution Program

| Time (min) | % Mobile Phase B |

| 0.0 | 30 |

| 5.0 | 95 |

| 6.0 | 95 |

| 6.1 | 30 |

| 8.0 | 30 |

Mass Spectrometer Conditions (Example for a Triple Quadrupole MS)

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

Multiple Reaction Monitoring (MRM) Transitions

The following are hypothetical MRM transitions based on the molecular formulas. These would need to be optimized by infusing the individual standards.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Maytansinoid DM4 | [M+H]⁺ | To be determined | To be optimized |

| This compound | [M+H]⁺ | To be determined | To be optimized |

| (Quantifier) | |||

| This compound | [M+H]⁺ | To be determined | To be optimized |

| (Qualifier) |

Note: The exact m/z values for the precursor and product ions, as well as the optimal collision energies, must be determined experimentally.

Data Analysis and Quantification

-

Calibration Curve: Construct a calibration curve by plotting the peak area of the analyte (Impurity 3-d6) against its concentration from the working standard solutions. A linear regression with a weighting factor of 1/x or 1/x² is often appropriate.

-

Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

-

System Suitability: Before sample analysis, inject a mid-level standard multiple times (e.g., n=5) to ensure the system is performing adequately. The relative standard deviation (RSD) of the peak areas and retention times should be within acceptable limits (e.g., <15% for peak area, <2% for retention time).

Logical Relationship for Method Development

Caption: Logical flow for the development and validation of the analytical method.

Conclusion